

Application of Pregnane Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pregnane*

Cat. No.: *B1235032*

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Introduction

Pregnane derivatives, a class of steroid compounds, have garnered significant attention in oncological research for their potential as anticancer agents. These molecules, encompassing both naturally occurring and synthetic compounds, exert a range of effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document provides a comprehensive overview of the application of **pregnane** derivatives in cancer cell line studies, complete with detailed experimental protocols and a summary of their cytotoxic effects.

Data Presentation: Cytotoxicity of Pregnane Derivatives

The following tables summarize the cytotoxic activity of various **pregnane** derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Synthetic **Pregnane** Derivatives

Compound	Cancer Cell Line	Cell Type	IC50 (µM)	Reference
Compound 13	LNCaP	Prostate (Androgen-dependent)	15.17	[1]
PC-3	PC-3	Prostate (Androgen-independent)	11.83	[1]
Compound 11	LNCaP	Prostate (Androgen-dependent)	71.85	[1]
Compound 8	PC-3	Prostate (Androgen-independent)	68.95	[1]
Compound 4	HepG2	Liver	36.97	
Compound 6	HepG2	Liver	18.46	
21E-(pyridin-3-yl)methylidene derivative	LNCaP	Prostate (Androgen-dependent)	10.20	[2]
T47-D	Breast	1.33	[2]	
21E-p-nitrophenylidene-4-azapregn-5-ene	PC-3	Prostate (Androgen-independent)	3.29	[2]
Pachylenone A (1)	MCF-7	Breast	768.73	[3]
20 β -hydroxy-5 α H-pregnan-3-one (6)	MCF-7	Breast	568.76	[3]
Aglaiasterol B (8)	MCF-7	Breast	228	[3]

Table 2: Cytotoxicity of **Pregnane** Glycosides

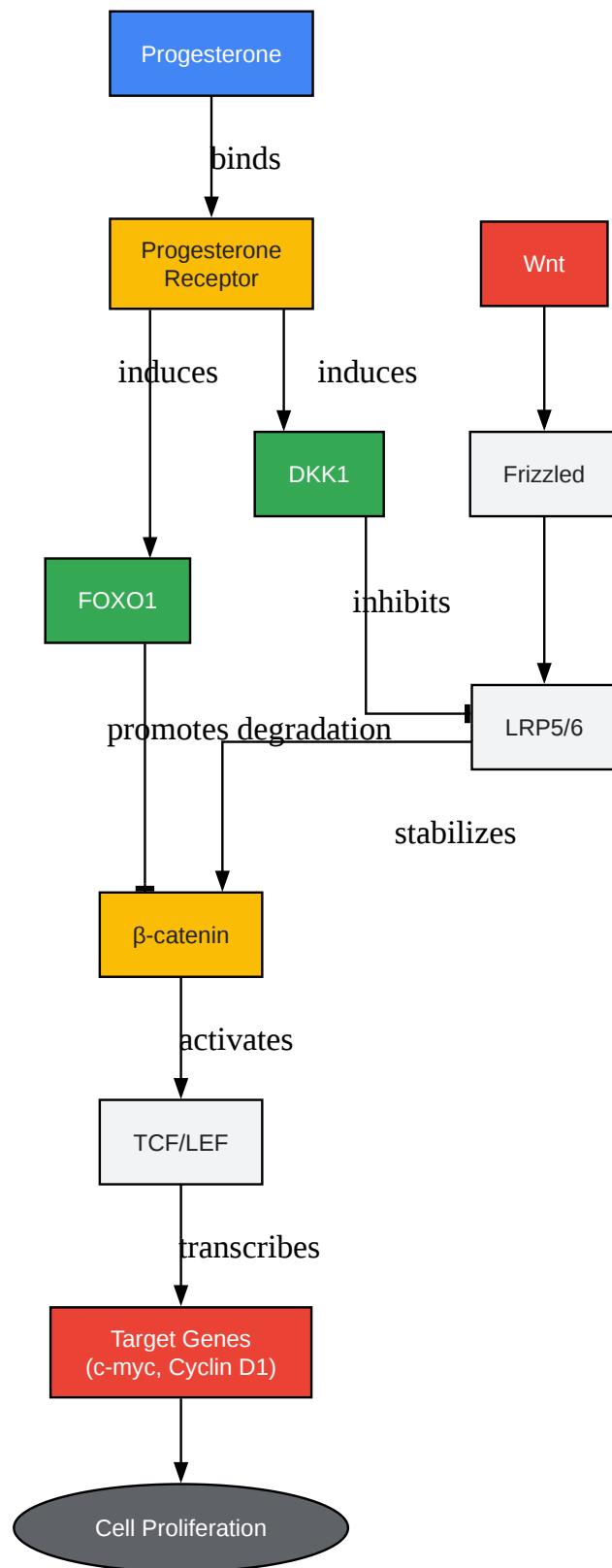
Compound	Cancer Cell Line	Cell Type	IC50 (μM)	Reference
Cynataihoside Derivative 11	THP-1	Leukemia (Monocytic)	5.08	[4]
PC-3	Prostate	22.75	[4]	
Cynataihoside Derivative 3	HL-60	Leukemia (Promyelocytic)	17.78	[4]
Cynataihoside Derivative 14	THP-1	Leukemia (Monocytic)	16.02	[4]

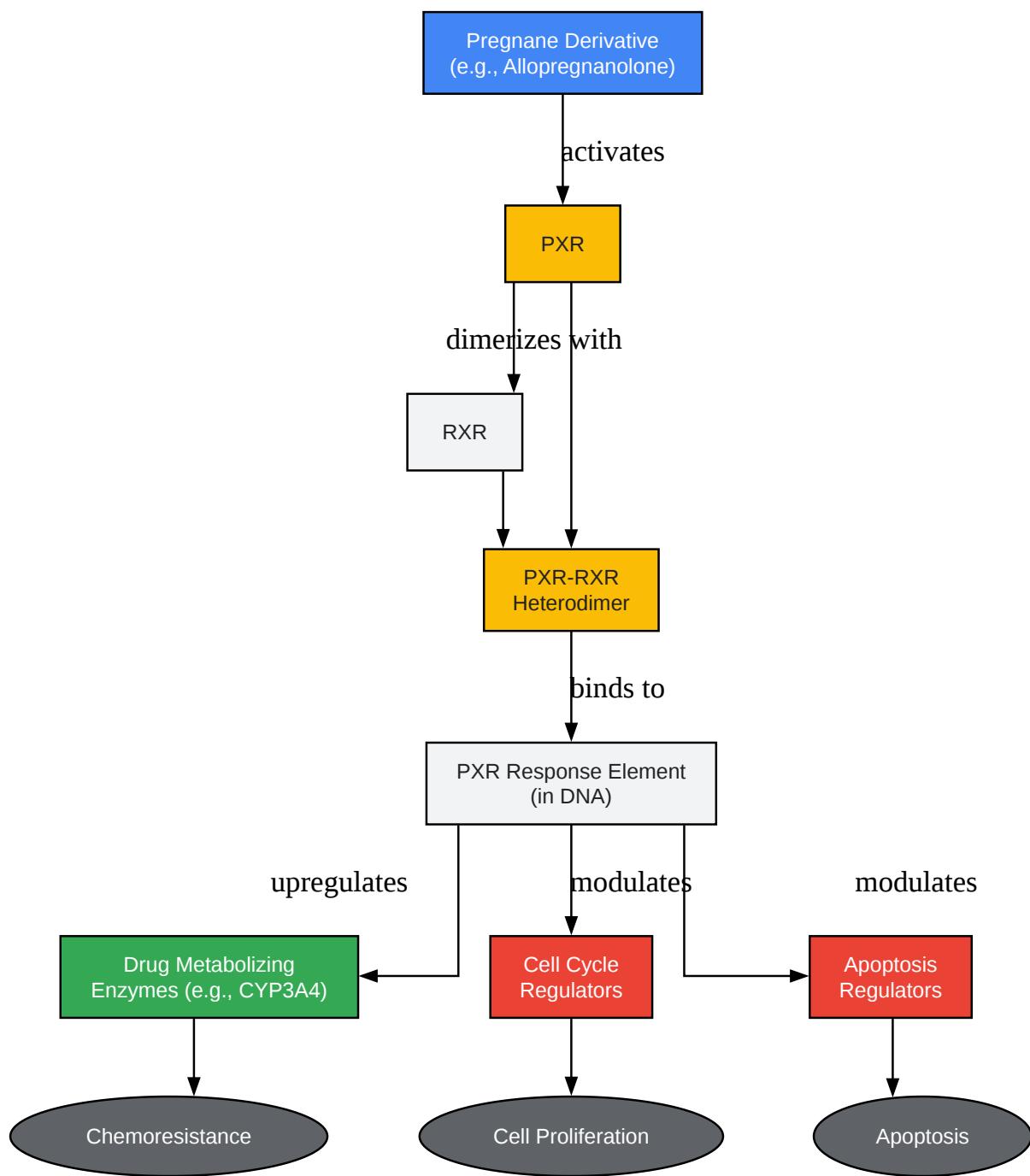
Signaling Pathways Modulated by **Pregnane** Derivatives

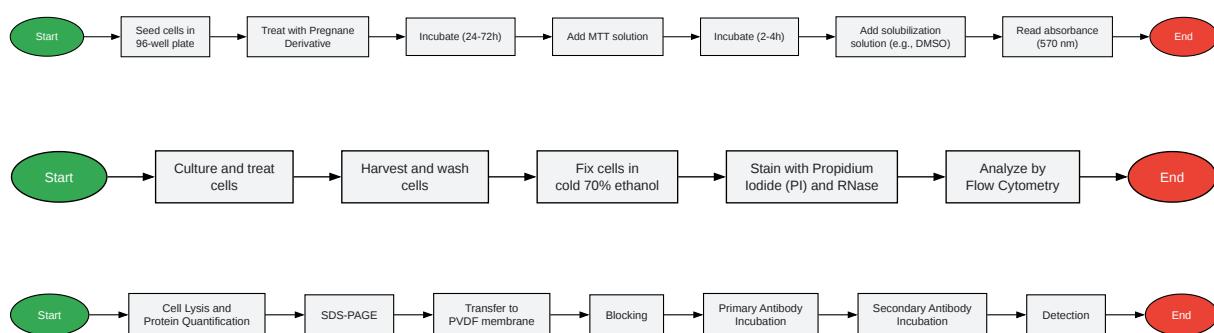
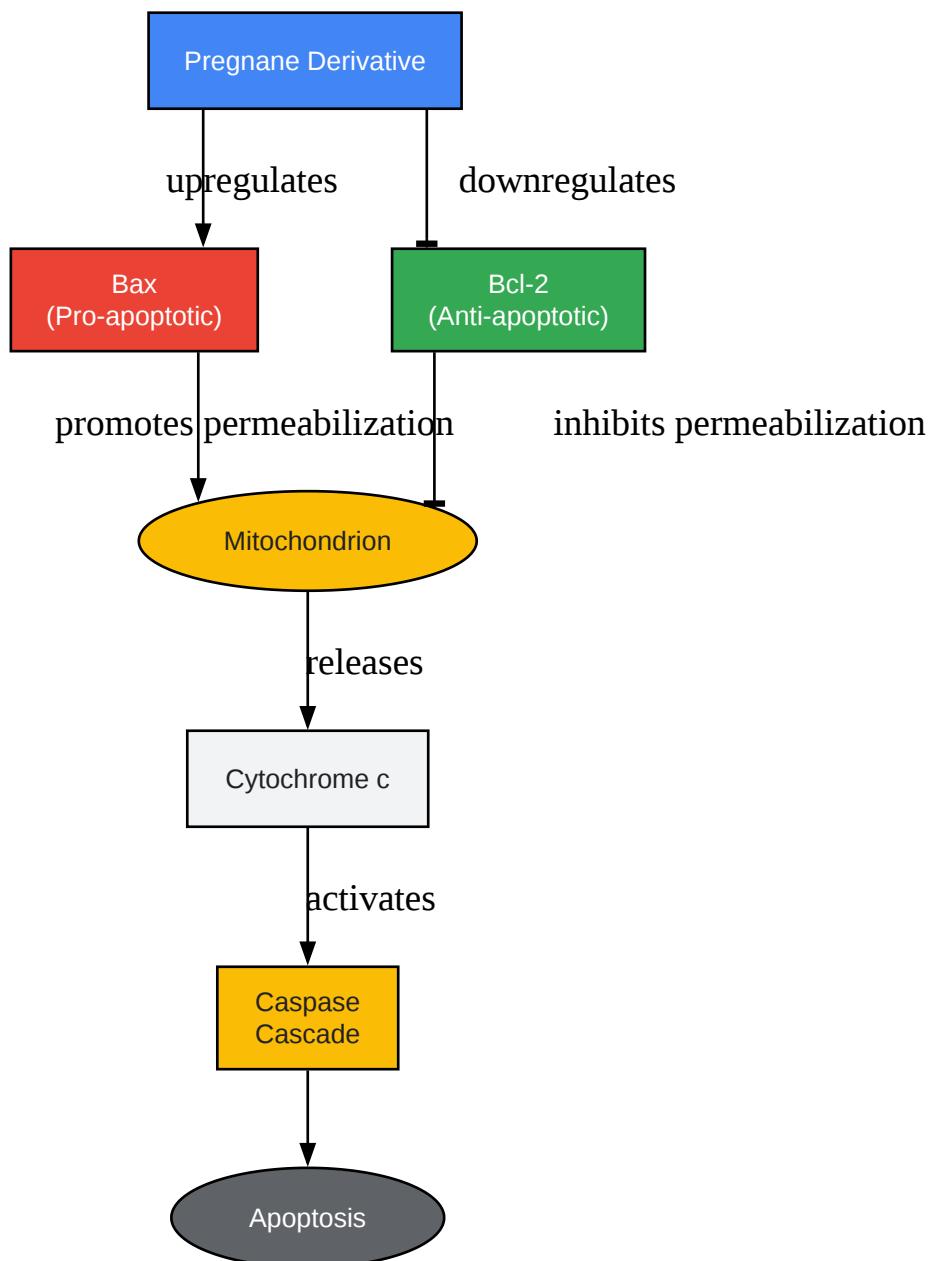
Pregnane derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Progesterone-Mediated Inhibition of Wnt/β-catenin Signaling

Progesterone, a key **pregnane** hormone, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like endometrial cancer. Progesterone induces the expression of Wnt signaling inhibitors, such as Dickkopf-1 (DKK1) and Forkhead box protein O1 (FOXO1). DKK1 prevents the formation of the Wnt-Frizzled-LRP5/6 receptor complex, while FOXO1 can directly bind to and promote the degradation of β-catenin. This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, thereby inhibiting cancer cell proliferation.[1][5][6][7][8]





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